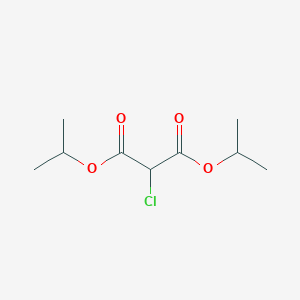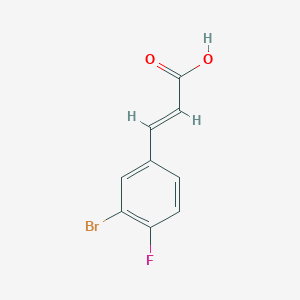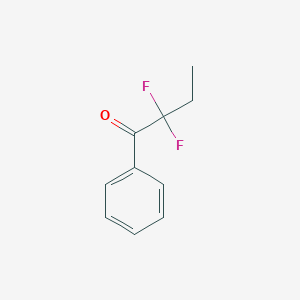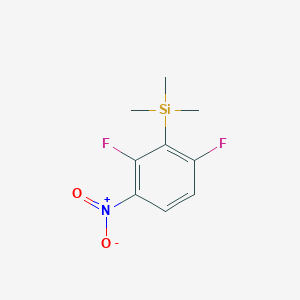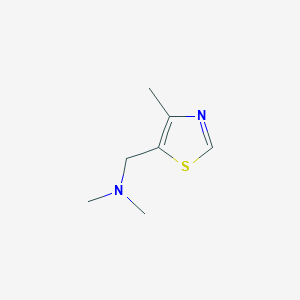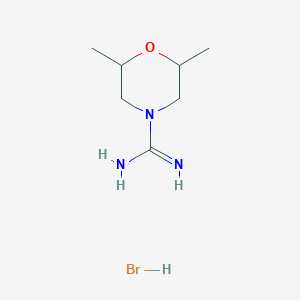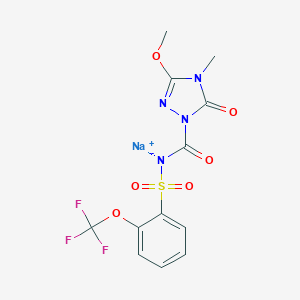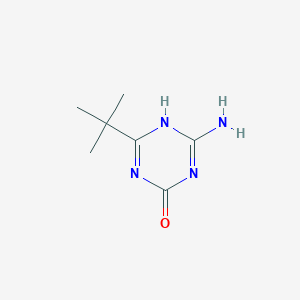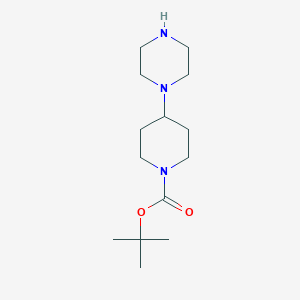
叔丁基 4-(哌嗪-1-基)哌啶-1-羧酸酯
描述
“Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H27N3O2 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is represented by the InChI code1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3 . This indicates the presence of 14 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is a solid substance . It has a molecular weight of 269.39 . The compound has a boiling point of 370.9±37.0 C at 760 mmHg .科学研究应用
- This compound could be used as a building block or intermediate in the synthesis of other complex molecules .
- It could be used in reactions such as alkylation, acylation, condensation, or cyclization .
- It could be used in the development of new drugs or therapeutic agents .
- Its piperazine and piperidine moieties are common structural motifs in many pharmaceuticals .
- It could be used in the synthesis of new materials, such as polymers or nanomaterials .
- The specific properties of the resulting materials would depend on the other components used in the synthesis .
- This compound could potentially be used as a linker in the design of proteolysis-targeting chimera (PROTAC) molecules .
- PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction .
- This compound could be used as a bifunctional amine-amine linker .
- Such linkers are often used in the synthesis of complex molecules, such as biologically active compounds or functional materials .
Organic Chemistry
Medicinal Chemistry
Materials Science
Proteolysis-Targeting Chimera Molecules
Nitrogen Heterocycle Based Linker
Pharmaceutical Research
- This compound could be used as a reagent in the synthesis of other complex molecules .
- It could be involved in various chemical reactions, such as condensation, cyclization, or alkylation .
- It could be used in the design of new drugs or therapeutic agents .
- Its structural motifs are common in many pharmaceuticals, which could make it useful in medicinal chemistry .
- This compound could be used as a non-PEG linker in the design of proteolysis-targeting chimera (PROTAC) molecules .
- PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction .
- This compound could be used as a bifunctional amine-amine linker .
- Such linkers are often used in the synthesis of complex molecules, such as biologically active compounds or functional materials .
- This compound could be used in the development of new pharmaceuticals .
- Its piperazine and piperidine moieties are common structural motifs in many pharmaceuticals .
Chemical Synthesis
Drug Design
Proteolysis-Targeting Chimera Molecules
Nitrogen Heterocycle Based Linker
Pharmaceutical Research
Material Science
安全和危害
“Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
属性
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAKAOAPIZUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590459 | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |
CAS RN |
177276-41-4 | |
| Record name | 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177276-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperazin-1-yl)piperidine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

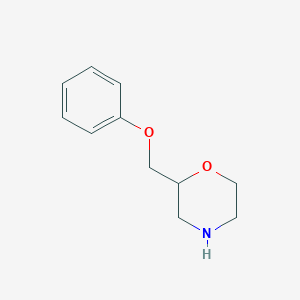
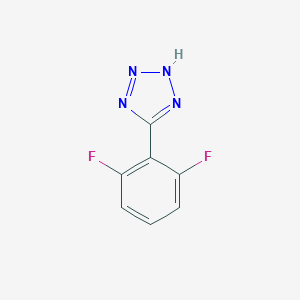
acetic acid](/img/structure/B66199.png)
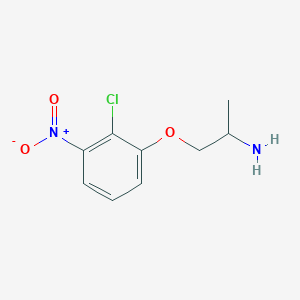
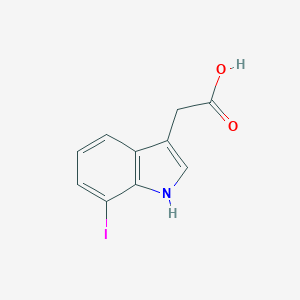
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
